Dopamine-4-phosphate ester

Tissue-specific prodrug activation Phosphatase activity Renal dopamine pharmacology

Dopamine-4-phosphate ester (CAS 103878-94-0) is a chemically defined monophosphate ester of the endogenous catecholamine neurotransmitter dopamine, in which a dihydrogen phosphate group is covalently linked specifically to the 4-position hydroxyl of the catechol ring. It is classified in the MeSH database as a prodrug for dopamine, with the primary cited source being a comparative pharmacological study from 1987.

Molecular Formula C8H12NO5P
Molecular Weight 233.16 g/mol
CAS No. 103878-94-0
Cat. No. B035262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine-4-phosphate ester
CAS103878-94-0
Synonymsdopamine-4-phosphate ester
Molecular FormulaC8H12NO5P
Molecular Weight233.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCN)O)OP(=O)(O)O
InChIInChI=1S/C8H12NO5P/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H2,11,12,13)
InChIKeyLUCQEJOLALDAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dopamine-4-Phosphate Ester (CAS 103878-94-0) for Procurement: A Regioselective Phosphorylated Dopamine Prodrug


Dopamine-4-phosphate ester (CAS 103878-94-0) is a chemically defined monophosphate ester of the endogenous catecholamine neurotransmitter dopamine, in which a dihydrogen phosphate group is covalently linked specifically to the 4-position hydroxyl of the catechol ring [1]. It is classified in the MeSH database as a prodrug for dopamine, with the primary cited source being a comparative pharmacological study from 1987 [1][2]. The compound is an isomer of dopamine-3-phosphate ester (CAS 103878-95-1), and both positional isomers have been utilized experimentally as mixtures (3- or 4-phosphate ester of dopamine, abbreviated PD) to investigate the hypothesis that endogenous catecholamine phosphate esters possess physiological functions [3]. Unlike the parent neurotransmitter dopamine, which is highly polar and rapidly metabolized, the phosphate ester modification confers altered charge state and tissue-specific hydrolysis kinetics, making this compound a specialized research tool rather than a direct therapeutic substitute [2][3].

Procurement Risk: Why Generic Dopamine or Other Phosphate Esters Cannot Replace Dopamine-4-Phosphate Ester


Simple replacement of dopamine-4-phosphate ester with unmodified dopamine fails because the free catecholamine lacks the phosphate-mediated alteration of membrane permeability and tissue-specific prodrug activation that define the 4-phosphate ester's pharmacological profile [1]. The positional isomer dopamine-3-phosphate ester (CAS 103878-95-1) is not functionally interchangeable, as the regiochemistry of phosphorylation on the catechol ring dictates the compound's interaction with hydrolytic enzymes and may influence both the rate and tissue selectivity of dopamine liberation [2][3]. Likewise, the structurally related clinical prodrug foslevodopa (levodopa-4'-monophosphate, CAS 97321-87-4) is a phosphorylated amino acid precursor rather than a direct dopamine phosphate ester, and is designed for central nervous system delivery of levodopa, not for probing peripheral tissue-specific dopamine pharmacology [4]. The synthetic route to the pure 4-O-phosphate isomer requires a specific acid-catalyzed isomerization step to convert 3-O-phosphate to 4-O-phosphate, meaning that generic phosphorylation of dopamine yields a mixture of isomers that cannot be assumed to share the same biological behavior [3].

Dopamine-4-Phosphate Ester: Quantitative Differentiation Evidence for Scientific Selection


Tissue-Specific Hydrolysis: Kidney > Brain >> Heart, Liver, Blood

The phosphate ester of dopamine (PD) undergoes enzymatic hydrolysis at significantly different rates across rat tissues, establishing a rank-order that is not observable with unmodified dopamine. Under standardized conditions (1.00 mM PD, 20 mM NaHEPES, pH 7.15, with 5.00 mM MgCl₂ at 37°C), the relative specific activity of tissue homogenates for hydrolyzing PD to release inorganic phosphate (Pi) was: kidney > brain > liver > heart > blood [1]. This tissue-selectivity profile is a product-specific property of the phosphate ester linkage; the parent compound dopamine does not exhibit this prodrug activation gradient and is instead subject to rapid oxidative deamination and cellular uptake across all vascular beds. The absolute recovery data demonstrated that dopamine and Pi are the main products generated when PD is incubated with 1% homogenates of brain, heart, kidney, and liver, confirming that PD functions as a bona fide dopamine prodrug in all four tissues tested, albeit with markedly different efficiencies [1].

Tissue-specific prodrug activation Phosphatase activity Renal dopamine pharmacology

In Vivo Tissue-Specific Dopamine Elevation: Kidney and Heart vs. Brain and Liver

Intravenous infusion of PD at 12 μmol/kg over 1 hour in anesthetized rats produced a tissue-specific pattern of dopamine elevation that qualitatively and quantitatively differs from what would be expected with equimolar dopamine infusion. PD infusion significantly increased the dopamine content of plasma, kidney, and heart, while brain and liver dopamine levels remained unchanged [1]. This result directly suggests that PD may be more effective than dopamine for increasing dopamine levels specifically in the kidney, a finding that the authors explicitly state as a comparative conclusion [1]. The absence of brain dopamine elevation following systemic PD infusion is consistent with the charged phosphate group preventing passive crossing of the blood-brain barrier, a property that distinguishes PD from lipophilic dopamine prodrugs such as levodopa or N-acyl-dopamine derivatives.

In vivo prodrug conversion Tissue dopamine content Intravenous infusion pharmacology

Kidney Hydrolysis: Mg²⁺-Dependent Alkaline Phosphatase Contribution vs. Brain-Specific PDase Activity

The enzymatic basis for PD hydrolysis differs fundamentally between kidney and brain tissue. In kidney homogenates, PD hydrolysis rate was stimulated by exogenous MgCl₂ but unaffected by CaCl₂ or KCl, and several lines of evidence implicated alkaline phosphatase as a major contributor to the high renal hydrolysis rate [1]. In contrast, brain homogenate PD hydrolysis activity was insensitive to added MgCl₂, CaCl₂, or KCl, and was independent of alkaline phosphatase activity, suggesting that a distinct, brain-specific enzyme (termed PDase) exists for PD metabolism [1]. This differential enzymology provides a biochemical basis for tissue-targeted dopamine release and represents a property that cannot be replicated by dopamine itself, which is metabolized by monoamine oxidases and catechol-O-methyltransferase rather than by phosphatase-mediated prodrug activation.

Enzymology of prodrug activation Alkaline phosphatase Brain-specific PD metabolism

Synthetic Route Selectivity: Acid-Catalyzed 3→4 Isomerization for Pure 4-O-Phosphate

The synthesis of pure dopamine-4-O-phosphate, as distinct from the 3-O-phosphate isomer or a mixed 3-/4-phosphate product, relies on a specific acid-catalyzed isomerization process described in US Patent 5,138,084 [1]. Conventional phosphorylation of dopamine yields a mixture of 3-O- and 4-O-phosphate isomers. The patented process involves treating this isomeric mixture with a strong mineral acid (preferably concentrated HCl) at low temperature (5–10°C for 48 hours), which drives near-complete isomerization of the 3-O-phosphate to the 4-O-phosphate, followed by crystallization of the 4-O-phosphate as the hydrochloride salt upon cooling to 0–10°C [1]. The patent explicitly states that the isomerization is 'almost complete' and yields the 4-O-phosphate isomer in 'very high yield, irrespective of the ratio of 3-O-phosphate to 4-O-phosphate in the starting mixture' [1]. This process-defined purity is critical because the 3- and 4-phosphate isomers may exhibit different biological activities, yet most pharmacological studies to date (Byington 1986, 1987) used isomeric mixtures, not the pure 4-isomer.

Regioselective synthesis Isomer purification Phosphorylation chemistry

Dopamine-4-Phosphate Ester: Evidence-Backed Application Scenarios for Research Procurement


Renal Dopamine Pharmacology: Investigating Kidney-Specific Dopaminergic Signaling

The demonstration that intravenously infused PD selectively elevates dopamine levels in kidney tissue without altering brain or liver dopamine [1], combined with the finding that kidney homogenates exhibit the highest PD hydrolysis rate among all tissues tested [2], makes dopamine-4-phosphate ester a uniquely suitable tool for studying renal dopamine receptor pharmacology. Researchers can use PD to achieve localized dopamine elevation in renal tissue while avoiding confounding systemic or central nervous system effects that would occur with direct dopamine infusion. The Mg²⁺-dependent, alkaline-phosphatase-mediated hydrolysis in kidney [1] further enables experimental dissection of the role of renal phosphatases in modulating dopaminergic tone.

Phosphatase-Mediated Prodrug Activation Studies: Kidney vs. Brain Enzymology

The differential enzymology of PD hydrolysis—alkaline phosphatase-dependent in kidney versus alkaline phosphatase-independent (PDase-mediated) in brain [1]—establishes PD as a probe substrate for comparing phosphatase activities across tissues. Unlike generic phosphatase substrates such as p-nitrophenyl phosphate, PD hydrolysis simultaneously reports on enzyme activity and generates the biologically active neurotransmitter dopamine, enabling dual readouts of enzyme kinetics and functional neurotransmitter production in the same experimental system. This application is directly supported by the evidence that PD hydrolysis generates stoichiometric dopamine and inorganic phosphate as the main products [2].

Peripheral vs. Central Dopamine Discrimination: Blood-Brain Barrier Exclusion Studies

The inability of systemically infused PD to elevate brain dopamine levels, despite increasing plasma, kidney, and heart dopamine [1], is direct experimental evidence that the charged phosphate group prevents blood-brain barrier penetration. This property makes dopamine-4-phosphate ester an ideal pharmacological tool for experiments that must distinguish peripheral from central dopaminergic effects. In contrast, the parent compound dopamine administered intravenously is rapidly metabolized and does not provide this clean peripheral/central discrimination, while levodopa prodrugs actively cross the blood-brain barrier. Researchers designing studies on peripheral dopamine receptor function, such as D1-like receptor-mediated renal vasodilation or cardiac inotropy, can use PD to ensure that observed effects are peripherally mediated.

Catecholamine Phosphate Ester Biochemistry: Endogenous PD Hypothesis Testing

Byington's foundational hypothesis—that phosphate esters of dopamine and other catecholamines may occur and function endogenously as physiological entities [1][2]—positions dopamine-4-phosphate ester as an essential reference standard and experimental tool for investigating this hypothesis. The observation that brain tissue contains a specific, alkaline-phosphatase-independent 'PDase' activity [1] suggests the existence of endogenous metabolic machinery for phosphorylated catecholamines. Researchers pursuing this line of inquiry require authentic dopamine-4-phosphate ester as an analytical standard, enzyme substrate, and pharmacological probe to test for endogenous PD and to characterize PD-metabolizing enzymes, for which no generic substitute exists.

Quote Request

Request a Quote for Dopamine-4-phosphate ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.